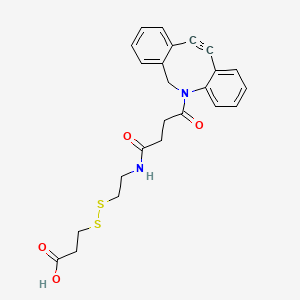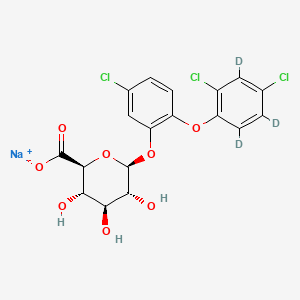
Triclosan (3',5',6'-d3) O-b-D-Glucuronide Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt is a derivative of triclosan, a widely used antibacterial and antifungal agent. This compound is specifically labeled with deuterium, making it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt typically involves the glucuronidation of triclosan. The process begins with the deuterium labeling of triclosan, followed by its conjugation with glucuronic acid. The reaction conditions often include the use of catalysts and specific pH levels to ensure the successful attachment of the glucuronic acid moiety.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the removal of the glucuronic acid moiety.
Substitution: This reaction can involve the replacement of the deuterium atoms with hydrogen or other isotopes.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Common reagents include sodium borohydride and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include hydroxylated triclosan derivatives, de-glucuronidated triclosan, and isotopically substituted triclosan.
Scientific Research Applications
Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt is used in various scientific research applications:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and rates of triclosan metabolism.
Biology: It helps in studying the effects of triclosan on microbial communities and its role in antimicrobial resistance.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of triclosan in the human body.
Industry: It is used in the development of new antibacterial and antifungal products, as well as in the study of environmental impact and degradation of triclosan.
Mechanism of Action
Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt exerts its effects by inhibiting the enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid synthesis in bacteria. This inhibition leads to the disruption of bacterial cell membrane synthesis, ultimately causing cell death. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Triclosan: The parent compound, widely used in personal care products.
Triclosan-methyl-d3: A deuterium-labeled derivative used in similar research applications.
Zidovudine O-β-D-glucuronide-d3 sodium: Another glucuronide conjugate used in metabolic studies.
Uniqueness
Triclosan (3’,5’,6’-d3) O-b-D-Glucuronide Sodium Salt is unique due to its specific deuterium labeling, which provides enhanced stability and allows for detailed metabolic and pharmacokinetic studies. Its glucuronide conjugation also makes it more water-soluble, facilitating its use in various biological assays.
Properties
Molecular Formula |
C18H14Cl3NaO8 |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-6-[5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C18H15Cl3O8.Na/c19-7-1-3-10(9(21)5-7)27-11-4-2-8(20)6-12(11)28-18-15(24)13(22)14(23)16(29-18)17(25)26;/h1-6,13-16,18,22-24H,(H,25,26);/q;+1/p-1/t13-,14-,15+,16-,18+;/m0./s1/i1D,3D,5D; |
InChI Key |
DRKNDCBNZIVOCA-NCKRDRENSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)Cl)[2H])Cl)[2H].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC2C(C(C(C(O2)C(=O)[O-])O)O)O)OC3=C(C=C(C=C3)Cl)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


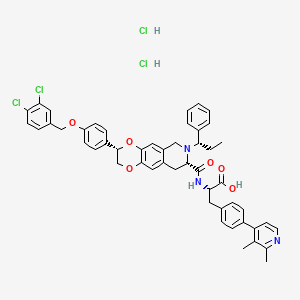
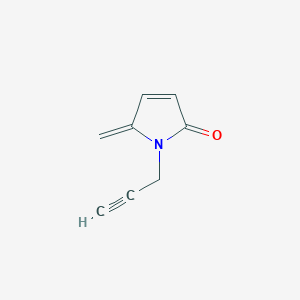


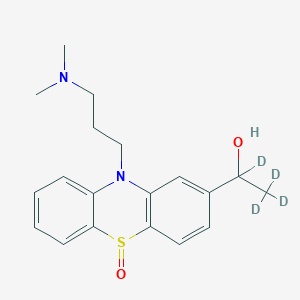

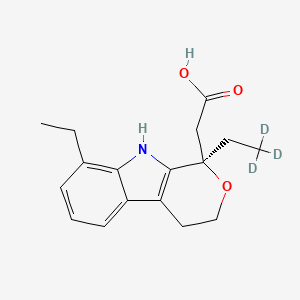
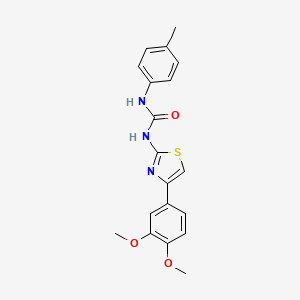

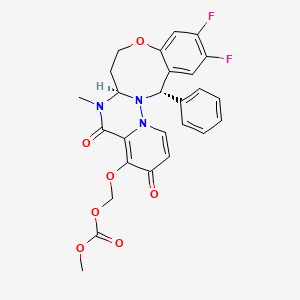
![(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12416094.png)
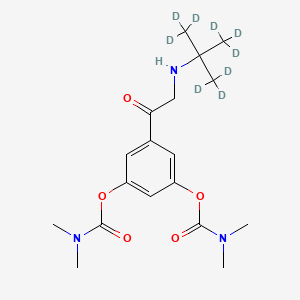
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12416100.png)
